Tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H26N2O4. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been used as building blocks in the synthesis of several novel organic compounds .
Mode of Action
It is often used as an intermediate in the synthesis of other compounds . The compound’s interaction with its targets and any resulting changes would depend on the specific biochemical context in which it is used.
Action Environment
The action, efficacy, and stability of “Tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate” are likely to be influenced by various environmental factors. For instance, it is known to be stable under inert atmosphere and at temperatures between 2-8°C . Other factors such as pH, presence of other chemicals, and specific conditions of the reaction environment may also play a role.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-methoxyethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate
- Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
- Tert-butyl 3-(2-chloroethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate is unique due to its methoxyethyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific synthetic and research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
tert-butyl 3-(3-methoxypropanoyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-8-5-6-11(10-15)12(16)7-9-18-4/h11H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSKBDUMXWOJRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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